

The Synthesis and Manufacture of Flucarbazono-Sodium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Flucarbazono-sodium

Cat. No.: B066229

[Get Quote](#)

Flucarbazono-sodium, a potent sulfonylurea herbicide, is a critical component in modern agriculture for the control of grass weeds in cereal crops. Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth overview of the synthesis and manufacturing process of **Flucarbazono-sodium**, intended for researchers, scientists, and professionals in drug development and agrochemical manufacturing.

Chemical Profile

Identifier	Value
IUPAC Name	sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylzanide[1]
CAS Number	181274-17-9[2]
Molecular Formula	C12H10F3N4NaO6S[1]
Molecular Weight	418.28 g/mol [1]

Overview of the Synthetic Pathway

The commercial production of **Flucarbazono-sodium** is a multi-step process that begins with the synthesis of the core triazolinone ring structure, followed by the introduction of the sulfonylurea bridge and concluding with the formation of the sodium salt.[2] The overall

synthesis can be broadly categorized into the formation of key intermediates and the final coupling and salt formation steps.

A common method for the preparation of **Flucarbazone-sodium** involves the reaction of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole with 2-(trifluoromethoxy)phenyl sulfonyl chloride, followed by treatment with a sodium base to yield the final product.[\[1\]](#)

Detailed Synthesis and Manufacturing Process

The industrial synthesis of **Flucarbazone-sodium** can be broken down into the following key stages:

Stage 1: Synthesis of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole

The synthesis of the triazolinone core is a foundational step in the overall process. One reported route involves a cyclocondensation reaction.[\[2\]](#)

Experimental Protocol:

- Cyclocondensation: Methyl carbazate is reacted with dimethyl oxalate to form the initial triazole ring structure.[\[2\]](#)
- N-methylation: The resulting intermediate is then N-methylated using methyl iodide in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF).[\[2\]](#)

Stage 2: Synthesis of 2-(trifluoromethoxy)phenylsulfonyl Chloride

This intermediate provides the sulfonyl portion of the final molecule. Its synthesis typically involves the chlorosulfonation of 2-(trifluoromethoxy)aniline.

Experimental Protocol:

- Diazotization: 2-(trifluoromethoxy)aniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.

- **Sulfonyl Chloride Formation:** The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (Sandmeyer-type reaction) to yield 2-(trifluoromethoxy)phenylsulfonyl chloride.

Stage 3: Coupling Reaction to form Flucarbazone

This crucial step involves the formation of the sulfonylurea bridge by reacting the triazolinone intermediate with the sulfonyl chloride.

Experimental Protocol:

- **Reaction:** The anion of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole is reacted with 2-(chlorosulfonyl)benzoic acid phenyl ester in a suitable solvent like tetrahydrofuran (THF) to form the sulfonamide intermediate.^[2]
- **Ring Closure:** An intramolecular condensation is then carried out using phosgene or triphosgene in the presence of a base like triethylamine to form the sulfonylaminocarbonyl linkage.^[2]

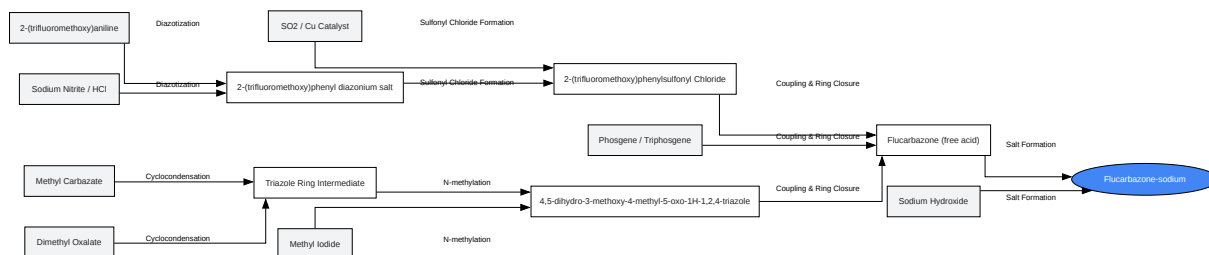
Stage 4: Formation of Flucarbazone-sodium

The final step is the conversion of the flucarbazone free acid to its sodium salt, which is the commercially available form of the herbicide.

Experimental Protocol:

- **Salt Formation:** Flucarbazone is treated with one molar equivalent of sodium hydroxide in aqueous methanol to form the sodium salt.^[2]
- **Isolation:** The resulting **Flucarbazone-sodium** is then isolated. In some processes, a stable hemihydrate form is crystallized from aqueous systems, which offers advantages in handling and formulation due to its reduced dustiness compared to the anhydrous form.^{[3][4]} This process involves treating 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-1H-1,2,4-triazole-1-carboxamide (the free acid form of flucarbazone) with aqueous sodium hydroxide under controlled pH conditions.^{[3][4][5]}

Manufacturing Process Flow Diagram



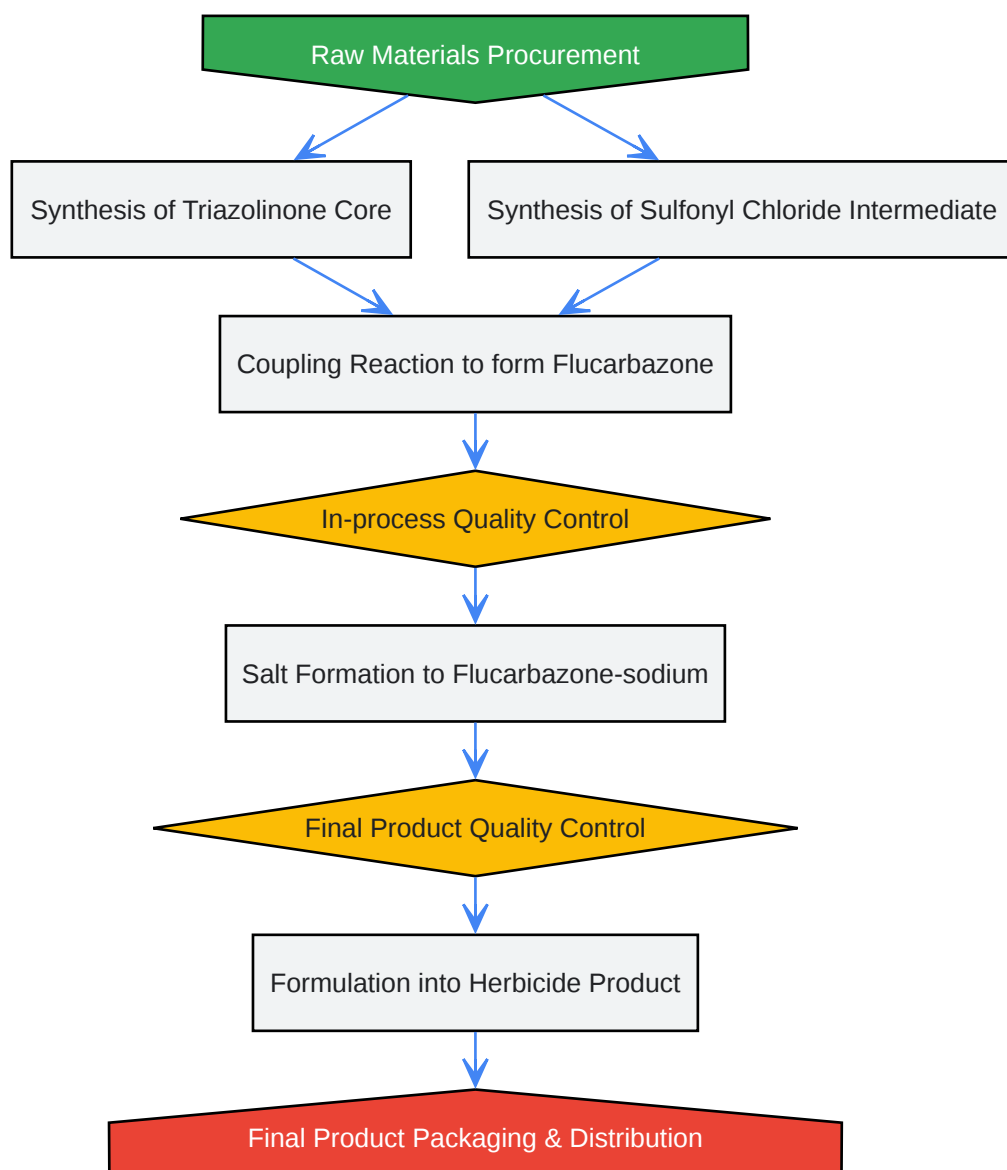
[Click to download full resolution via product page](#)

Caption: Overall synthesis pathway for **Flucarbazone-sodium**.

Key Process Parameters and Data

Parameter	Stage	Typical Conditions	Yield/Purity
Temperature	Stage 1: N-methylation	Ambient to slightly elevated	High
pH	Stage 4: Salt Formation	Controlled between 5 and 10, preferably 6 to 7[3]	High
Solvents	Stage 1, 3	DMF, THF[2]	-
Reagents	Stage 1, 3, 4	Methyl Iodide, Phosgene/Triphosgene, Sodium Hydroxide[2]	-
Final Product Purity	-	>95%	-

Logical Relationship of Synthesis Stages



[Click to download full resolution via product page](#)

Caption: Logical workflow of **Flucarbazonium-sodium** manufacturing.

Conclusion

The synthesis of **Flucarbazonium-sodium** is a well-established, multi-step chemical process that requires careful control of reaction conditions to ensure high yield and purity. The key steps involve the formation of a triazolinone core, its subsequent coupling with a sulfonyl chloride intermediate, and final conversion to the sodium salt. Recent advancements in the manufacturing process, such as the isolation of a stable hemihydrate, have led to

improvements in product handling and formulation. This guide provides a comprehensive overview of the technical aspects of **Flucarbazone-sodium** synthesis, offering valuable insights for professionals in the agrochemical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flucarbazone-sodium | C12H10F3N4NaO6S | CID 12056760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flucarbazone-sodium (Ref: BAY MKH 6562) [item.herts.ac.uk]
- 3. US10238112B1 - Flucarbazone sodium hemihydrate method and composition - Google Patents [patents.google.com]
- 4. WO2019147688A1 - Flucarbazone sodium hemihydrate method and composition - Google Patents [patents.google.com]
- 5. Flucarbazone sodium hemihydrate method and composition - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [The Synthesis and Manufacture of Flucarbazone-Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066229#synthesis-and-manufacturing-process-of-flucarbazone-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com